N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS2/c1-8-12(7-17-14(21)13-9(2)19-20-23-13)22-15(18-8)10-5-3-4-6-11(10)16/h3-6H,7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWHSWOEPUPZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=C(N=NS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1421480-49-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 364.9 g/mol. Its structure incorporates a thiazole ring and a thiadiazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Numerous studies have documented the anticancer properties of thiadiazole derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung cancer) | Not significant | |
| Caco-2 (colorectal) | 39.8 | |
| MCF-7 (breast cancer) | Varies | |
| HepG2 (liver cancer) | 4.37 |
The compound has shown selective cytotoxicity towards Caco-2 cells with a significant reduction in cell viability compared to untreated controls. In contrast, it exhibited minimal activity against A549 cells, indicating a potential for selective targeting of certain cancer types.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of DNA Synthesis : Compounds in the thiadiazole family often inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation .
- Enzyme Interaction : The compound can interact with specific enzymes and receptors, inhibiting their activity and altering signaling pathways that lead to tumor growth .
In Vitro Studies
In vitro studies have demonstrated the efficacy of thiadiazole derivatives against various cancer cell lines:
- A study reported that compounds similar to this compound showed enhanced anticancer activity when modified with additional functional groups .
Comparative Analysis
A comparative analysis with other known anticancer agents revealed that while some derivatives displayed higher potency against MCF-7 and HepG2 cell lines, the specific structure of this compound allows it to selectively target colorectal cancer cells more effectively than others .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. For instance, in vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The compound's mechanism of action appears to involve apoptosis induction and modulation of signaling pathways relevant to cancer progression.
| Study | Findings |
|---|---|
| Study 1 | Significant inhibition of MCF-7 cell proliferation with an IC50 value indicating effective dose-response relationship. |
| Study 2 | Induced apoptosis in cancer cell lines through caspase activation pathways. |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated effective inhibition of bacterial growth at low concentrations.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective inhibition observed |
| Escherichia coli | Significant growth reduction |
Case Studies
Several case studies highlight the efficacy of this compound in different therapeutic contexts:
- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer, supporting its potential as an anticancer agent.
- Antimicrobial Testing : In another study, the compound was tested against a panel of pathogens, revealing broad-spectrum antibacterial activity that could be further explored for drug development.
Chemical Reactions Analysis
Key Intermediates:
| Intermediate | Structure | Role |
|---|---|---|
| 2-bromo-1-cyclopropylethanone | Brominated ketone precursor | Electrophilic partner for thiazole formation |
| N-methylthiourea | Nucleophile | Provides sulfur and nitrogen for ring closure |
Functionalization of the Thiadiazole Carboxamide
The 4-methyl-1,2,3-thiadiazole-5-carboxamide group can be synthesized via:
-
Cyclization : Thiosemicarbazides treated with phosphoryl chloride (POCl₃) or sulfuric acid under reflux .
-
Acylation : Reaction of 5-aminothiadiazole with acetyl chloride or chloroacetyl chloride in the presence of triethylamine .
Example Reaction:
Coupling of Thiazole and Thiadiazole Moieties
The methylene linker (-CH₂-) between the thiazole and thiadiazole units is typically introduced via:
-
Alkylation : Using bromoacetyl chloride or ethyl bromoacetate under basic conditions (K₂CO₃, DMF) .
-
Reductive Amination : Condensation of aldehyde intermediates with ammonia/amine derivatives .
Reported Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thiazole alkylation | Di-tert-butyl dicarbonate, DMF, 140°C (microwave) | 93% | |
| Carboxamide coupling | EDCI/HOBt, DCM, rt | 55–75% |
Hydrolysis of the Carboxamide
-
Acidic Hydrolysis : 6M HCl, reflux (12 h) to yield carboxylic acid .
-
Basic Hydrolysis : NaOH (10%), 80°C (6 h) followed by neutralization .
Electrophilic Substitution on Thiadiazole
Comparative Reactivity Table:
| Functional Group | Reaction Type | Reagents | Outcome |
|---|---|---|---|
| Thiazole-CH₂- | Oxidation | MnO₂, CHCl₃ | Ketone formation |
| Thiadiazole-CONH₂ | Hydrolysis | HCl/NaOH | Carboxylic acid |
| Chlorophenyl | Nucleophilic substitution | KNH₂, NH₃ | Amine derivative |
Challenges and Limitations
Q & A
Q. Advanced Research Focus
- NMR spectroscopy : Analyze and NMR spectra to confirm substituent positions (e.g., methyl groups at thiazole C4 and thiadiazole C4). Look for characteristic shifts: thiadiazole protons at δ 8.2–8.5 ppm and thiazole protons at δ 6.9–7.3 ppm .
- X-ray crystallography : Resolve steric hindrance between the 2-chlorophenyl group and thiadiazole ring. Crystallize in acetonitrile to obtain single crystals for diffraction analysis .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to validate experimental data and assess reactivity .
What experimental designs are appropriate for evaluating the compound’s biological activity against enzyme targets?
Q. Advanced Research Focus
- In vitro assays : Use kinase inhibition assays (e.g., EGFR or VEGFR2) with ATP-concentration-dependent protocols to measure IC values. Include positive controls like gefitinib for comparison .
- Cellular uptake studies : Employ fluorescence-tagged analogs to monitor intracellular localization in cancer cell lines (e.g., HeLa or MCF-7) .
- Data validation : Replicate results across three independent experiments with p < 0.05 significance thresholds to address variability in biological activity .
How can contradictory data on the compound’s antimicrobial activity be analyzed?
Q. Advanced Research Focus
- pH-dependent activity : Test antimicrobial efficacy across pH 5.0–8.0, as thiadiazole derivatives often show reduced activity in acidic conditions due to protonation of the thiadiazole nitrogen .
- Resistance profiling : Perform agar dilution assays against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli (ESBL-positive) to identify cross-resistance patterns .
- Synergistic studies : Combine the compound with β-lactam antibiotics (e.g., ampicillin) at sub-inhibitory concentrations to assess potentiation effects .
What computational approaches are used to predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to model binding to the ATP-binding pocket of kinases. Prioritize residues like Lys721 in EGFR for hydrogen bonding with the carboxamide group .
- MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and binding free energies (MM-PBSA) .
- QSAR modeling : Develop models using descriptors like logP and polar surface area to correlate structural features with IC values .
What strategies mitigate byproduct formation during the synthesis of derivatives?
Q. Basic Research Focus
- Reaction monitoring : Use TLC (silica gel, UV detection) to track intermediate formation. Adjust stoichiometry if unreacted thiazole precursors are detected .
- Temperature control : Maintain <70°C during cyclization to prevent decomposition of the thiadiazole ring .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling steps .
How is the compound’s stability under varying storage conditions assessed?
Q. Basic Research Focus
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Light sensitivity : Store samples in amber vials and compare UV spectra (200–400 nm) before/after light exposure to detect photodegradation .
What methodologies identify impurities in synthesized batches?
Q. Advanced Research Focus
- LC-MS/MS : Detect trace impurities (<0.1%) using a Q-TOF mass spectrometer in positive ion mode. Characterize fragmentation patterns to identify byproducts like dechlorinated analogs .
- NMR spiking : Add reference standards of suspected impurities (e.g., unreacted thiazole intermediates) to NMR samples to confirm co-elution .
How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Q. Advanced Research Focus
- Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance kinase inhibition. Compare IC shifts .
- Bioisosteric replacement : Substitute the thiadiazole ring with 1,2,4-oxadiazole to improve metabolic stability while retaining hydrogen-bonding capacity .
What protocols validate the compound’s role in modulating oxidative stress pathways?
Q. Advanced Research Focus
- ROS detection : Use DCFH-DA fluorescence in Jurkat cells treated with the compound. Quantify ROS levels via flow cytometry .
- Antioxidant assays : Measure SOD and catalase activity in liver microsomes to evaluate enzyme induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
